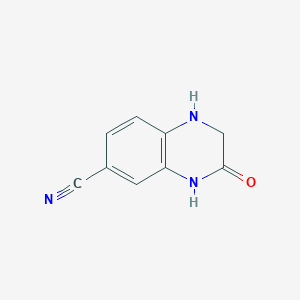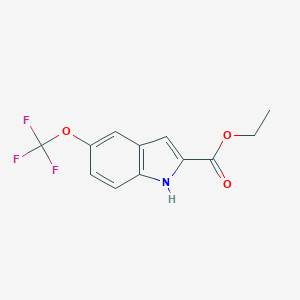
1-(2-(piridin-2-il)etil)tiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Pyridin-2-yl)ethyl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyridine ring in the structure of 1-(2-(Pyridin-2-yl)ethyl)thiourea adds to its chemical versatility and potential for interaction with biological targets.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Compounds with a thiourea skeleton have been known to interact with various receptors and enzymes in biological systems .
Mode of Action
Molecules containing a thiazole ring, which is structurally similar to thiourea, can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
It’s known that compounds with a thiourea skeleton can unpredictably alter physiological systems, potentially activating or stopping various biochemical pathways .
Result of Action
It’s known that compounds with a thiourea skeleton can induce ethylene response in arabidopsis , suggesting potential plant growth regulation properties.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-(2-(Pyridin-2-yl)ethyl)thiourea are not fully understood. It is known that thiourea derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific structure of the thiourea derivative.
Cellular Effects
The cellular effects of 1-(2-(Pyridin-2-yl)ethyl)thiourea are currently unknown. Other thiourea derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(2-(Pyridin-2-yl)ethyl)thiourea is not well understood. It is known that thiourea derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-(Pyridin-2-yl)ethyl)thiourea can be synthesized through the reaction of 2-(2-aminoethyl)pyridine with an appropriate isothiocyanate. For example, the reaction of 2-(2-aminoethyl)pyridine with phenyl isothiocyanate in a suitable solvent such as ethanol or acetonitrile can yield 1-(2-(Pyridin-2-yl)ethyl)thiourea . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for 1-(2-(Pyridin-2-yl)ethyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Pyridin-2-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Pyridin-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea: Similar structure with a trifluoromethyl group on the phenyl ring.
N,N′-disubstituted thioureas: Compounds with various substituents on the thiourea moiety.
Thiazole derivatives: Compounds containing a thiazole ring, which is structurally related to thiourea derivatives.
Uniqueness
1-(2-(Pyridin-2-yl)ethyl)thiourea is unique due to the presence of both the pyridine ring and the thiourea moiety in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The pyridine ring enhances its ability to interact with biological targets, while the thiourea moiety contributes to its reactivity and potential for forming coordination complexes .
Propiedades
IUPAC Name |
2-pyridin-2-ylethylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLXTZMRWVQZJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630952 |
Source


|
| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180403-26-3 |
Source


|
| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)

![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)



![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)

![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)
![3-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B64177.png)

